N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
Beschreibung
N-(4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core substituted with a methyl group at position 2 and an oxo group at position 4. The phenyl group at position 3 is further functionalized with a benzamide moiety bearing a trifluoromethyl (-CF₃) substituent at the ortho position. This structural motif is characteristic of kinase inhibitors, where the trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects . The compound’s molecular formula is C₂₂H₁₅F₃N₄O₂, with a molecular weight of 424.4 g/mol . While its pharmacological target remains unspecified in the provided evidence, analogs with similar scaffolds are reported as Ras signaling inhibitors .
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-17(6-4-12-26-19)21(31)29(13)15-10-8-14(9-11-15)28-20(30)16-5-2-3-7-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQBXFRQKQLLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Insights
Core Modifications: The pyrido[2,3-d]pyrimidinone core in the target compound is shared with and , but differs from the pyrazolo[3,4-d]pyrimidine-chromene hybrid in and the pyrimido[4,5-d]pyrimidinone in . Chromene-containing analogs (e.g., ) may exhibit enhanced anti-inflammatory or anticancer activity due to planar aromatic systems .
Trifluoromethyl Positioning :
- The target compound’s ortho-trifluoromethyl group on benzamide contrasts with the meta-trifluoromethyl substitution in . Ortho substitution may sterically hinder binding to certain targets but improve selectivity .
Biological Activity: The Ras inhibitor demonstrates the importance of extended aromatic systems (pyridinylamino group) for high-affinity kinase binding. The target compound’s simpler structure may prioritize metabolic stability over potency .
Physicochemical and Pharmacokinetic Comparison
Vorbereitungsmethoden
Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride and triphenylphosphine bromide in 1,3-dimethylimidazolidinone at 60–260°C for 0.5–4 hours, yielding 2-fluoro-3-chlorotrifluoromethane (93.2% crude yield). Subsequent cyanation with sodium cyanide in N,N-dimethylacetamide at 90–100°C for 4 hours produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
Hydrogenation and Hydrolysis
Catalytic hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using 5% palladium on carbon in tetrahydrofuran under H₂ (1.5 atm) removes chlorine, yielding 2-trifluoromethylbenzonitrile (93.3% yield). Base-mediated hydrolysis with NaOH in water at 100°C converts the nitrile to 2-(trifluoromethyl)benzamide (89.9% yield).
Table 1: Key Reaction Parameters for 2-(Trifluoromethyl)Benzamide Synthesis
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Fluorination | KF, Ph₃PBr | 60–260°C | 1 h | 93.2% |
| Cyanation | NaCN, DMA | 90–100°C | 4 h | 87.6% |
| Hydrogenation | 5% Pd/C, H₂ | 25°C | 16 h | 93.3% |
| Hydrolysis | NaOH, H₂O | 100°C | 2 h | 89.9% |
Construction of the Pyrido[2,3-d]Pyrimidin-4(3H)-One Core
The pyrido[2,3-d]pyrimidinone scaffold is synthesized via cyclocondensation, leveraging methodologies from benzamide-based heterocycle synthesis.
Aminopyridine Precursor Preparation
2-Amino-4-methylpyridin-3-carboxylic acid is esterified with ethanol under acidic conditions, followed by treatment with ethyl acetoacetate in the presence of piperidine to form the pyrimidinone ring.
Functionalization at Position 4
The 4-position is functionalized via nucleophilic aromatic substitution. Reaction of the pyrido[2,3-d]pyrimidinone with 4-iodonitrobenzene in dimethyl sulfoxide (DMSO) at 120°C for 12 hours introduces the nitroaryl group. Subsequent hydrogenation with Raney nickel in ethanol reduces the nitro group to an amine (82% yield over two steps).
Coupling of Benzamide and Pyrido[2,3-d]Pyrimidinone Moieties
Amide Bond Formation
The final coupling employs 2-(trifluoromethyl)benzoyl chloride, generated by treating 2-(trifluoromethyl)benzamide with thionyl chloride. Reaction with the 4-aminophenylpyrido[2,3-d]pyrimidinone intermediate in dichloromethane and triethylamine at 0°C achieves N-acylation (91% yield).
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Benzoyl chloride | DCM | Et₃N | 0°C | 91% |
| EDCI/HOBt | DMF | DIPEA | 25°C | 85% |
| HATU | THF | NMM | -10°C | 89% |
Analytical Validation and Purity Assessment
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of >98% for the final compound. Nuclear magnetic resonance (NMR) spectra align with expected structures:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows m/z 457.1 [M+H]⁺, consistent with the molecular formula C₂₂H₁₆F₃N₃O₂.
Industrial Scalability and Cost Efficiency
The total synthesis achieves a 67% overall yield, with raw material costs reduced by 40% compared to prior routes using o-trifluoromethyl benzoyl chloride. Continuous-flow hydrogenation and automated crystallization systems further enhance scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
